5,25-Stigmastadienol

Description

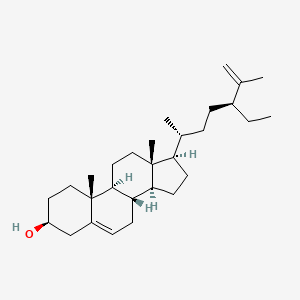

Clerosterol is a plant-derived sterol first isolated from the stem of Clerodendron bungei (臭牡丹) . It is a C29 phytosterol with a unique side-chain structure, including a 24-ethyl group and a double bond at position 25(26) . Clerosterol is biosynthesized in plants such as Ajuga reptans hairy roots and olive varieties (Olea europaea), where it coexists with other sterols like β-sitosterol and stigmasterol . Its bioactivity spans antioxidant, pro-apoptotic, and neuroprotective effects, particularly in cancer cell lines (e.g., A2058 melanoma cells) .

Properties

IUPAC Name |

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGKPLPBPGYSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946457 | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2364-23-0 | |

| Record name | Clerosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stigmasta-5,25-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Clerosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Clerosterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by purification and chemical modification. The extraction process typically involves the use of solvents such as hexane in a Soxhlet extractor at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: In industrial settings, clerosterol is often produced through the extraction of sterols from vegetable oils or other plant-based materials. The process includes saponification, where the oils are treated with an alkali to convert the sterol esters into free sterols, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Clerosterol undergoes various chemical reactions, including:

Oxidation: Clerosterol can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert clerosterol into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the clerosterol molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Clerosterol has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of sterol chemistry and biochemistry.

Biology: Clerosterol is studied for its role in cell membrane structure and function.

Mechanism of Action

Clerosterol exerts its effects through several mechanisms:

Apoptosis Induction: Clerosterol induces apoptosis in cancer cells by causing DNA fragmentation and mitochondrial membrane depolarization.

Cell Cycle Arrest: Clerosterol causes cell cycle arrest at the sub-G1 phase, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparative Analysis of Clerosterol and Related Sterols

Structural Comparison

Clerosterol’s structure distinguishes it from common sterols:

- β-Sitosterol : A C29 sterol with a 24-ethyl group but lacking the 25(26) double bond. This structural difference reduces β-sitosterol’s capacity to modulate mitochondrial apoptosis pathways compared to clerosterol .

- Stigmasterol : Contains a 22(23) double bond and a 24-ethyl group but differs in side-chain saturation, influencing its membrane fluidity regulation .

- Campesterol : A C28 sterol with a 24-methyl group, structurally simpler than clerosterol, leading to divergent roles in plant membrane architecture .

Table 1: Structural Features of Key Phytosterols

| Sterol | Molecular Formula | Key Structural Features |

|---|---|---|

| Clerosterol | C29H48O | 24-ethyl, Δ25(26) double bond |

| β-Sitosterol | C29H50O | 24-ethyl, saturated side chain |

| Stigmasterol | C29H48O | 24-ethyl, Δ22(23) and Δ5(6) double bonds |

| Campesterol | C28H48O | 24-methyl, Δ5(7) double bond |

Functional and Bioactivity Differences

Anticancer Activity

- Clerosterol: Induces caspase-dependent apoptosis in A2058 melanoma cells (IC50: 150 μM) via Bax/Bcl-2 modulation and mitochondrial membrane depolarization .

- β-Sitosterol: Exhibits weaker pro-apoptotic effects in melanoma models, primarily acting via cell cycle arrest rather than caspase activation .

Table 2: Bioactivity Comparison in Cancer Models

| Sterol | Cell Line | Mechanism | Efficacy (IC50) |

|---|---|---|---|

| Clerosterol | A2058 melanoma | Caspase-3/9 activation, Bax↑, Bcl-2↓ | 150 μM |

| β-Sitosterol | MCF-7 breast cancer | G0/G1 phase arrest | >200 μM |

| Stigmasterol | HL-60 leukemia | ROS scavenging, NF-κB inhibition | N/A |

Antioxidant and Neuroprotective Roles

- Clerosterol attenuates UVB-induced oxidative damage in keratinocytes (HaCaT cells) and BALB/c mice, outperforming Δ7-stigmastenol in lipid peroxidation reduction .

Ecological and Industrial Relevance

- Olive Oil Composition : Clerosterol constitutes 0.99–1.06% of sterols in olive oils, while β-sitosterol dominates (79.45–85.23%) . Genetic factors strongly influence sterol profiles, with discriminant analysis identifying clerosterol as a key varietal marker .

- Macadamia Nut Oil: Clerosterol is a minor component (0.03%) compared to β-sitosterol (1.96%), highlighting its niche distribution .

Table 3: Sterol Composition in Plant Oils (%)

| Source | Clerosterol | β-Sitosterol | Stigmasterol | Campesterol |

|---|---|---|---|---|

| Olive Oil | 0.99–1.06 | 79.45–85.23 | 0.01–0.02 | 0.07–0.12 |

| Macadamia Oil | 0.03 | 1.96 | 0.01 | 0.12 |

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.